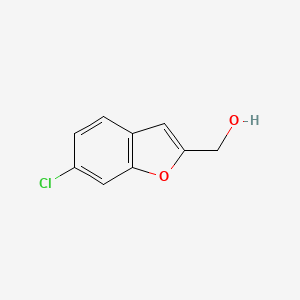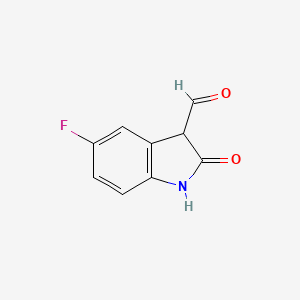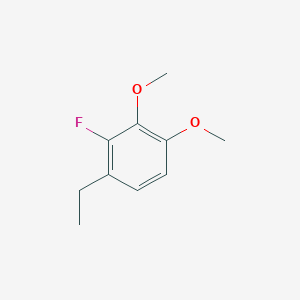
(6-Chlorobenzofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-クロロベンゾフラン-2-イル)メタノールは、分子式C9H7ClO2の有機化合物です。ベンゾフランの誘導体であり、ベンゾフランはベンゼン環とフラン環が縮合した複素環式化合物です。ベンゾフラン環の6位に塩素原子、2位にメタノール基が存在することで、この化合物には独特の化学的性質が生まれます。
準備方法
合成経路と反応条件
(6-クロロベンゾフラン-2-イル)メタノールの一般的な合成経路の1つは、6-クロロベンゾフラン-2-カルボン酸の還元です。 このプロセスには、通常、次の手順が含まれます :
- 6-クロロベンゾフラン-2-カルボン酸をテトラヒドロフラン(THF)に溶解する。
- 0℃でボラン-テトラヒドロフラン錯体(BH3-THF)を滴下する。
- 反応混合物を室温で16時間撹拌する。
- 0℃でメタノールを加え、さらに2時間撹拌する。
- 混合物を濃縮すると、(6-クロロベンゾフラン-2-イル)メタノールが黄色い油状物として得られる。
工業生産方法
(6-クロロベンゾフラン-2-イル)メタノールの工業生産方法は、公にはあまり公表されていません。上記で述べた合成経路は、反応条件や設備を適切に変更することで、工業規模に拡大することができます。
化学反応の分析
反応の種類
(6-クロロベンゾフラン-2-イル)メタノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メタノール基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、塩素原子を除去したり、ベンゾフラン環を変性したりするために還元される可能性があります。
置換: 塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
主な生成物
酸化: 6-クロロベンゾフラン-2-カルボン酸または6-クロロベンゾフラン-2-カルバルデヒド。
還元: ベンゾフラン環のさまざまな還元形態。
置換: 塩素原子を置換した、さまざまな官能基を持つ化合物。
科学研究への応用
(6-クロロベンゾフラン-2-イル)メタノールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています.
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
(6-Chlorobenzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
(6-クロロベンゾフラン-2-イル)メタノールの作用機序は完全に解明されていません。しかし、生物系における特定の分子標的や経路と相互作用すると考えられています。この化合物は、酵素や受容体に結合し、その活性を調節し、細胞プロセスに影響を与えることで、その効果を発揮している可能性があります。
類似化合物との比較
類似化合物
(5-クロロベンゾフラン-2-イル)メタノール: 塩素原子が5位にある類似の構造。
ベンゾフラン-2-イルメタノール: 塩素原子がないため、特定の化学反応では反応性が低くなります。
独自性
(6-クロロベンゾフラン-2-イル)メタノールは、塩素原子とメタノール基の特定の位置によって、独特の化学的および生物学的性質を示すため、ユニークです。この独自性により、研究および産業用途における貴重な化合物となっています。
特性
CAS番号 |
1089682-04-1 |
|---|---|
分子式 |
C9H7ClO2 |
分子量 |
182.60 g/mol |
IUPAC名 |
(6-chloro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 |
InChIキー |
RSGHWMDNXKGGKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)





![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)


![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
